ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

Oxytocin receptor pharmacology GPCR binding assays Structure-activity relationship

This 5-hydroxy/oxo pyrazole-3-carboxylate is a critical, non-interchangeable building block due to its tautomer-controlled reactivity essential for darolutamide synthesis and its potent oxytocin receptor antagonism (Ki=0.4 nM). Replacement with non-tautomerizable analogs risks >400-fold loss in binding affinity and failed downstream derivatization. Procure with confidence for GPCR assays or pharmaceutical intermediate synthesis.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 40711-33-9
Cat. No. B1314333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-hydroxy-1H-pyrazole-3-carboxylate
CAS40711-33-9
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)NN1
InChIInChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h3H,2H2,1H3,(H2,7,8,9)
InChIKeyFGCPAXRNQIOISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (CAS 40711-33-9): Core Identity and Structural Classification


Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (CAS 40711-33-9; synonymous with ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate) is a heterocyclic small molecule (C₆H₈N₂O₃, MW 156.14) . It belongs to the hydroxy-functionalized pyrazole carboxylate class and exists predominantly in the 5-oxo-2,5-dihydro-1H-pyrazole tautomeric form in physiological and crystalline states, which dictates its hydrogen-bonding network and target engagement profile . Its defining features include a pyrazole core, a 5-position hydroxyl/oxo group enabling tautomeric switching, and a 3-position ethyl carboxylate ester governing solubility and metabolic stability .

Why Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate Cannot Be Simply Replaced by Generic Pyrazole Carboxylates


Substituting ethyl 5-hydroxy-1H-pyrazole-3-carboxylate with a generic pyrazole-3-carboxylate analog (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate or ethyl 1H-pyrazole-3-carboxylate) introduces substantial risk in receptor-binding assays and downstream synthesis due to two orthogonal factors: (1) the 5-hydroxy/oxo group serves as a critical hydrogen-bond donor/acceptor in target engagement, with replacement by a methyl group resulting in a >400-fold loss in oxytocin receptor binding affinity [1]; and (2) the tautomeric equilibrium between the 5-hydroxy and 5-oxo forms determines both the solubility profile (aqueous solubility ~4.2 g/L at 25°C) and the regioselectivity of subsequent derivatization reactions . These differentiated physicochemical and pharmacological properties preclude simple interchangeability.

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate: Head-to-Head Quantitative Differentiation Evidence


Oxytocin Receptor Binding Affinity: 5-Hydroxy vs. 5-Methyl Substitution

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate demonstrates a binding affinity (Ki) of 0.4 nM at the human oxytocin receptor, measured via competitive displacement of [³H]-oxytocin . In direct comparison, the 5-methyl analog (ethyl 5-methyl-1H-pyrazole-3-carboxylate) exhibits a Ki of 910 nM at the rat oxytocin receptor under comparable assay conditions [1].

Oxytocin receptor pharmacology GPCR binding assays Structure-activity relationship

Mechanism of Oxytocin Receptor Antagonism: Competitive Inhibition Profile

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (syn. ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, EOPC) acts as a competitive inhibitor of oxytocin, blocking both endogenous and exogenous oxytocin binding to its receptor . In contrast, the majority of in-class pyrazole-3-carboxylates lacking the 5-oxo functionality (e.g., simple 1H-pyrazole-3-carboxylate esters) exhibit no measurable competitive antagonism at the oxytocin receptor [1].

Oxytocin antagonism Receptor pharmacology Functional assay differentiation

Synthetic Intermediate Identity: Patent-Documented Role in Darolutamide Synthesis

Ethyl 5-acetyl-1H-pyrazole-3-carboxylate—a derivative directly accessible from ethyl 5-hydroxy-1H-pyrazole-3-carboxylate—is a documented key intermediate in the synthesis of darolutamide, an androgen receptor antagonist approved for non-metastatic castration-resistant prostate cancer [1]. Generic pyrazole-3-carboxylates lacking the 5-position functionality cannot serve as precursors to this specific darolutamide synthetic route .

Pharmaceutical intermediate Process chemistry Prostate cancer therapeutics

Aqueous Solubility and Tautomer-Dependent Physicochemical Profile

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate exhibits an aqueous solubility of approximately 4.2 g/L at 25°C (calculated), a value directly linked to its 5-hydroxy/5-oxo tautomeric equilibrium . The 5-methyl analog, lacking the capacity for keto-enol tautomerism, displays substantially different solubility characteristics due to the absence of the hydrogen-bonding hydroxyl/oxo moiety .

Solubility profiling Tautomerism Formulation development

Tautomeric Identity: 5-Oxo-2,5-dihydro vs. 5-Hydroxy-1H Pyrazole Forms

Crystallographic analysis confirms that ethyl 5-hydroxy-1H-pyrazole-3-carboxylate exists in the solid state and under physiological conditions as the 5-oxo-2,5-dihydro-1H-pyrazole tautomer, which was determined by X-ray crystallography . This tautomeric form is unique among closely related pyrazole-3-carboxylates; for instance, the 5-methyl analog lacks this equilibrium entirely and exists solely in the 1H-pyrazole form [1].

Tautomerism Structural biology Crystallography

Synthetic Accessibility: One-Pot Route from Dimethyl Acetylenedicarboxylate

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is accessible via a one-pot synthesis from dimethyl acetylenedicarboxylate . This contrasts with the more elaborate multi-step syntheses required for many substituted pyrazole-3-carboxylate analogs, such as the 1-aryl-5-hydroxy derivatives that necessitate two-step syntheses via enaminone-type reagents [1].

Process chemistry One-pot synthesis Cost-efficient manufacturing

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate: High-Value Application Scenarios Grounded in Quantitative Evidence


Oxytocin Receptor Antagonist Tool Compound for GPCR Pharmacology

This compound serves as a high-affinity (Ki = 0.4 nM) competitive antagonist of the oxytocin receptor, validated in [³H]-oxytocin displacement assays . It is suitable for use as a reference antagonist in oxytocin signaling studies, autism spectrum disorder (ASD) target validation, and GPCR ligand-binding assays where selective oxytocin receptor blockade is required.

Key Synthetic Intermediate for Darolutamide and Related Androgen Receptor Antagonists

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is a direct precursor to ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a patent-documented key intermediate in the commercial synthesis of darolutamide (Nubeqa®) [1]. This application is exclusively enabled by the 5-position functionality present in this compound, which permits the acetylation step essential to the route.

Building Block for Regioselective Pyrazole Derivatization in Medicinal Chemistry

The tautomeric equilibrium between 5-hydroxy and 5-oxo forms enables regioselective functionalization at the pyrazole ring, a property exploited in the synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates evaluated as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors [2]. This regioselectivity is absent in non-tautomerizable analogs.

Crystallography and Structural Biology of Tautomeric Heterocycles

With its X-ray crystal structure determined and a defined tautomeric state in the solid phase , this compound is appropriate for use in structural biology studies examining pyrazole tautomerism, hydrogen-bonding networks in protein-ligand complexes, and small-molecule crystallization method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.